Cas no 864939-12-8 (3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide)

3-5-(1,3-ベンゾチアゾール-2-イル)チオフェン-2-アミド-1-ベンゾフラン-2-カルボキサミドは、複雑な複素環構造を有する有機化合物です。その特徴的な構造は、ベンゾチアゾールとベンゾフランの複合体にチオフェン基が結合したユニークな分子設計となっています。この化合物は高い電子密度とπ共役系を有しており、有機電子材料や医薬品中間体としての応用が期待されます。特に、分子内の複数のヘテロ原子が配位能を有することから、金属錯体形成能や蛍光特性を示す可能性があります。また、剛直な骨格構造により熱安定性に優れる点も特筆すべき特性です。

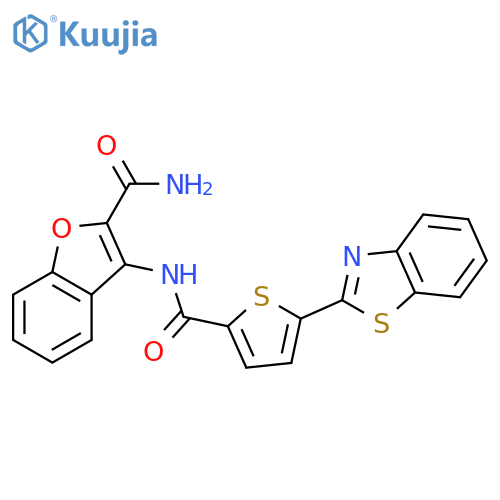

864939-12-8 structure

商品名:3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide

3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide

- 3-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-1-benzofuran-2-carboxamide

- 864939-12-8

- 3-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide

- F1301-0512

- AKOS024605106

- AB00685880-01

- 3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide

-

- インチ: 1S/C21H13N3O3S2/c22-19(25)18-17(11-5-1-3-7-13(11)27-18)24-20(26)15-9-10-16(28-15)21-23-12-6-2-4-8-14(12)29-21/h1-10H,(H2,22,25)(H,24,26)

- InChIKey: KNMZMLSQWXQQPF-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC=C1C(NC1=C(C(N)=O)OC2C=CC=CC1=2)=O)C1=NC2C=CC=CC=2S1

計算された属性

- せいみつぶんしりょう: 419.03983363g/mol

- どういたいしつりょう: 419.03983363g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 651

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 155Ų

3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1301-0512-40mg |

3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |

864939-12-8 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1301-0512-5μmol |

3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |

864939-12-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1301-0512-25mg |

3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |

864939-12-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1301-0512-3mg |

3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |

864939-12-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1301-0512-5mg |

3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |

864939-12-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1301-0512-10mg |

3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |

864939-12-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1301-0512-15mg |

3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |

864939-12-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1301-0512-20mg |

3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |

864939-12-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1301-0512-20μmol |

3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |

864939-12-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1301-0512-50mg |

3-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]-1-benzofuran-2-carboxamide |

864939-12-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

864939-12-8 (3-5-(1,3-benzothiazol-2-yl)thiophene-2-amido-1-benzofuran-2-carboxamide) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量